molecular formula C14H11Cl2NO2S B14487786 N-(3,4-Dichlorophenyl)-2-phenylethene-1-sulfonamide CAS No. 64002-49-9

N-(3,4-Dichlorophenyl)-2-phenylethene-1-sulfonamide

Cat. No.: B14487786
CAS No.: 64002-49-9
M. Wt: 328.2 g/mol
InChI Key: INFRQCVFXGEILO-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-phenylethene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group, a phenylethene moiety, and a sulfonamide functional group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 3,4-dichloroaniline with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with a phenylethene derivative to yield the final product. Common reagents used in this synthesis include sodium hydroxide, sulfonyl chloride, and phenylethene derivatives .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity starting materials and solvents, along with advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-phenylethene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the dichlorophenyl and phenylethene moieties can interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorophenyl)-2-phenylethene-1-sulfonamide is unique due to its combination of a sulfonamide group with a phenylethene moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

64002-49-9

Molecular Formula

C14H11Cl2NO2S

Molecular Weight

328.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-phenylethenesulfonamide

InChI

InChI=1S/C14H11Cl2NO2S/c15-13-7-6-12(10-14(13)16)17-20(18,19)9-8-11-4-2-1-3-5-11/h1-10,17H

InChI Key

INFRQCVFXGEILO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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